N-[2-(3-Fluorophenyl)propyl]oxirane-2-carboxamide
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Overview
Description
N-[2-(3-Fluorophenyl)propyl]oxirane-2-carboxamide is an organic compound that features an oxirane ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Fluorophenyl)propyl]oxirane-2-carboxamide typically involves the reaction of 3-fluorophenylpropylamine with an oxirane-2-carboxylic acid derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include base catalysts such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Fluorophenyl)propyl]oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(3-Fluorophenyl)propyl]oxirane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3-Fluorophenyl)propyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit enzymes or modulate receptor activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-Chlorophenyl)propyl]oxirane-2-carboxamide
- N-[2-(3-Bromophenyl)propyl]oxirane-2-carboxamide
- N-[2-(3-Methylphenyl)propyl]oxirane-2-carboxamide
Uniqueness
N-[2-(3-Fluorophenyl)propyl]oxirane-2-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)propyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-8(6-14-12(15)11-7-16-11)9-3-2-4-10(13)5-9/h2-5,8,11H,6-7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFPMCDHJRINDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CO1)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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